4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems follows hierarchical rules for ring fusion and substituent positioning. For 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
- Parent heterocycle : The base structure is thieno[3,2-c]pyridine, a fused system comprising a thiophene (five-membered sulfur-containing ring) and a pyridine (six-membered nitrogen-containing ring). The fusion is designated by the numbering [3,2-c], indicating the bond positions where the thiophene (positions 3 and 2) fuses with the pyridine (position c).
- Hydrogenation state : The prefix 4,5,6,7-tetrahydro specifies that the pyridine ring is partially saturated, forming a piperidine-like structure.
- Substituent : The phenyl group at position 4 is numbered according to the pyridine ring’s orientation, with priority given to the nitrogen atom.
The systematic IUPAC name is This compound , as validated by PubChem entries and chemical databases.
Table 1: Nomenclature Summary
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Fusion Descriptor | Thieno[3,2-c]pyridine (thiophene fused to pyridine at positions 3 and 2) |
| Substituent Position | Phenyl group at position 4 of the tetrahydro-pyridine ring |
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₃H₁₃NS (molecular weight: 215.32 g/mol) reflects a bicyclic system with 13 carbon atoms, one nitrogen, one sulfur, and 13 hydrogen atoms. Key structural features include:
- Thieno[3,2-c]pyridine core : A thiophene ring fused to a partially saturated pyridine ring.
- Phenyl substituent : Attached to the 4-position of the tetrahydro-pyridine moiety.
- Stereochemistry : The saturated piperidine-like ring adopts a chair conformation, but the absence of chiral centers (all bridgehead carbons are either sp³-hybridized or part of rigid fused rings) precludes stereoisomerism.
Table 2: Molecular and Stereochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃NS |
| Molecular Weight | 215.32 g/mol |
| SMILES | C1CNC(C2=C1SC=C2)C3=CC=CC=C3 |
| InChI Key | BKXOJOFWZSFANH-UHFFFAOYSA-N |
| Stereoisomerism | None (no chiral centers) |
Crystallographic Data and X-ray Diffraction Analysis
Experimental crystallographic data for this compound remains unreported in the literature. However, computational modeling and analogous structures provide insights:
- Bond lengths : The thiophene ring exhibits typical C–S bond lengths of ~1.70 Å and C–C bonds of ~1.38 Å, consistent with aromatic delocalization.
- Dihedral angles : The phenyl group at position 4 is likely orthogonal to the bicyclic core to minimize steric hindrance, as seen in related thienopyridine derivatives.
- Crystal packing : Predicted to follow van der Waals interactions dominated by planar stacking of aromatic systems.
Table 3: Predicted Structural Parameters
| Parameter | Value (Å/°) |
|---|---|
| C–S Bond (Thiophene) | 1.70 |
| C–N Bond (Pyridine) | 1.34 |
| Dihedral Angle (Phenyl) | 85°–90° |
Tautomeric Forms and Resonance Stabilization
The compound’s stability is governed by resonance within the heterocyclic core:
- Thiophene ring : The sulfur atom contributes lone pairs to aromatic sextet formation, enabling resonance between C–S and adjacent double bonds.
- Pyridine ring : Nitrogen’s lone pair participates in aromatic conjugation, preventing tautomerism. The tetrahydro modification removes pyridine’s aromaticity but introduces conformational flexibility.
- Resonance hybrids : Delocalization occurs primarily within the thiophene and pyridine moieties, with minimal contribution from the phenyl group.
No tautomeric forms are feasible due to the fully saturated piperidine ring and the absence of protonatable sites in the aromatic regions.
Figure 1: Resonance Structures (Descriptive Text)
- Structure A : Thiophene sulfur donates electron density to adjacent carbons.
- Structure B : Pyridine nitrogen stabilizes the ring via electron withdrawal.
Properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXOJOFWZSFANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424490 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91477-84-8 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps :
Starting Materials: The synthesis begins with 2-thiophenecarboxaldehyde and nitromethane.
Formation of Intermediate: These starting materials undergo a series of reactions, including condensation and cyclization, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as reduction and substitution, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods typically include:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistent quality and yield.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Research has demonstrated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit notable biological activities. One significant area of study involves their role as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine metabolism.
- Inhibition Potency : Studies have shown that certain derivatives can inhibit hPNMT with increased potency compared to traditional compounds. For instance, a specific derivative was found to enhance hPNMT inhibitory potency by 29-fold compared to benzylamine . This suggests that modifications to the thieno[3,2-c]pyridine structure can lead to more effective inhibitors.
- Receptor Affinity : The compound also demonstrates affinity for α2-adrenoceptors, making it a candidate for further exploration in treating conditions related to adrenergic signaling .
Therapeutic Applications
The therapeutic potential of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is being actively researched in several areas:
- Antiplatelet Agents : One notable application is as an intermediate in the synthesis of clopidogrel sulfate, a widely used antiplatelet medication. The compound acts as a P2Y12 ADP receptor antagonist, which is crucial in preventing thrombotic events in patients with cardiovascular diseases .
- Neurological Disorders : Given its interaction with adrenergic receptors and potential neuroprotective effects, there is ongoing research into its use for treating neurological disorders such as depression and anxiety disorders. These conditions often involve dysregulation of catecholamines and adrenergic signaling pathways.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways . The compound can bind to enzyme active sites, where the protonated pyridine ring provides resonance stabilization of carbanionic intermediates. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Key Observations:
- Ring Fusion Position: Compounds with [3,2-c] fusion (e.g., 4-Phenyl-TTP) are typically intermediates for antiplatelet drugs, whereas [2,3-c] analogs (e.g., 2-(trimethoxyanilino)-TTP) exhibit antitubulin activity, highlighting the impact of ring topology on target specificity .
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability, while bulky substituents (e.g., cyclohexyl in ) may influence binding affinity.
Pharmacokinetic and Metabolic Differences
- Metabolic Pathways: 5-(o-Chlorobenzyl)-TTP is metabolized by CYP2B6, CYP2C19, and CYP3A4, whereas other analogs may rely on different CYP isoforms due to substituent-driven changes in electron density .
Biological Activity
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (often abbreviated as THTP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of THTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃NS
- Molecular Weight : 215.31 g/mol
- CAS Number : 54903-50-3
- SMILES Notation : C1CNC(C2=C1SC=C2)C3=CC=CC=C3
Antidepressant Effects
Research indicates that THTP possesses antidepressant-like effects. In animal models, it has been shown to increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation. A study demonstrated that THTP administration resulted in a significant reduction in depressive behaviors in mice subjected to stress tests.
Neuroprotective Properties
THTP exhibits neuroprotective effects that may be beneficial in neurodegenerative diseases. It has been found to reduce oxidative stress and apoptosis in neuronal cells. In vitro studies showed that THTP could protect against glutamate-induced toxicity in cultured neurons, suggesting its potential for treating conditions like Alzheimer's disease.
Antinociceptive Activity
The compound has also been evaluated for its analgesic properties. In pain models, THTP demonstrated significant antinociceptive effects comparable to standard analgesics. Its mechanism appears to involve modulation of pain pathways and inhibition of pro-inflammatory cytokines.
The biological activities of THTP can be attributed to its interaction with various neurotransmitter systems:
- Serotonergic System : Enhances serotonin levels by inhibiting reuptake.
- Noradrenergic System : Modulates norepinephrine release.
- Dopaminergic System : Exhibits partial agonist activity at dopamine receptors.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Animal Model Study (2022) | Evaluated antidepressant effects in mice | THTP showed significant reduction in depressive symptoms compared to control groups. |
| Neuroprotection Study (2023) | Investigated effects on neuronal cell cultures | THTP reduced oxidative stress markers and apoptosis rates significantly. |
| Analgesic Activity Study (2024) | Assessed pain relief in rat models | Comparable effectiveness to morphine; potential for use as a non-opioid analgesic. |
Safety and Toxicity
While THTP shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the key considerations for synthesizing 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
The synthesis often involves cyclization and functionalization steps. For example, deprotection of tert-butoxycarbonyl (Boc) groups using hydrochloric acid in methanol under ambient conditions is a critical step to generate the free amine intermediate . Reaction monitoring via TLC or HPLC is recommended to confirm intermediate purity. Adjusting stoichiometry of acid (e.g., HCl) and solvent polarity (e.g., methanol vs. DCM) can optimize yield and reduce side products.
Q. How can structural characterization of this compound be validated?
Use a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical confirmation, compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) . Single-crystal X-ray analysis (as in related thienopyridine derivatives) provides unambiguous confirmation of ring conformation and substituent orientation .
Q. What safety protocols are essential when handling this compound?
Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Avoid skin contact due to potential irritancy (observed in structurally similar compounds) . Work in a fume hood to prevent inhalation of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste handlers to comply with environmental regulations .
Advanced Research Questions
Q. How do ring conformational changes in this compound impact pharmacological activity?
The saturated six-membered ring adopts chair or boat conformations, influencing binding to biological targets. Cremer-Pople puckering parameters and DFT calculations can quantify ring distortion . For example, methoxy-substituted derivatives show enhanced receptor affinity due to reduced steric hindrance in the chair conformation . Conformational flexibility may explain contradictory activity data across studies .
Q. What strategies resolve enantiomeric mixtures in derivatives with chiral centers?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is effective for resolving enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield stereochemically pure products. A study on (4R)-4-(4-methoxyphenyl)-analogs achieved >99% enantiomeric excess (ee) via crystallization .
Q. How can computational methods predict the compound’s reactivity and stability?
Quantum chemical profiling (e.g., DFT for HOMO-LUMO gaps) and QSPR models assess electrophilic/nucleophilic sites . For example, sulfur in the thieno ring is prone to oxidation, which can be mitigated by electron-donating substituents. MD simulations predict degradation pathways under varying pH and temperature conditions .
Q. What analytical techniques detect impurities like Clopidogrel Thieno Impurity TTP in synthetic batches?
LC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates impurities. Clopidogrel-related impurities (e.g., TTP) are identified via characteristic m/z ratios and fragmentation patterns . Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) ensures <0.1% impurity thresholds .
Q. How to address contradictory bioactivity data in SAR studies of thienopyridine derivatives?
Systematic variation of substituents (e.g., phenyl vs. biphenyl groups) and rigorous control of assay conditions (e.g., buffer pH, cell line selection) are critical. For instance, Lopez-Rodriguez et al. (2001) demonstrated that 4-phenyl derivatives exhibit antagonistic activity at serotonin receptors, while biphenyl analogs show inverse agonism due to steric effects . Reproducibility requires validation across multiple in vitro/in vivo models.
Methodological Notes
- Stereochemical Analysis : Combine experimental (X-ray) and computational (DFT) data to resolve ambiguities .
- Data Contradictions : Use meta-analysis to differentiate assay-specific artifacts from true structure-activity relationships .
- Safety Compliance : Adhere to GHS protocols for labeling and handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
